2-Pyrrolidin-2-yl-thiazole dihydrochloride
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Overview
Description
2-Pyrrolidin-2-yl-thiazole dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S and a molecular weight of 227.1512 . It is used in pharmaceutical building blocks .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.1512 . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Functionalization
A variety of studies have focused on the synthesis and functionalization of thiazole derivatives, including 2-(pyrrolidin-1-yl)thiazoles. These compounds have been synthesized through versatile and efficient protocols, often involving the reaction of pyrrolidines with isothiocyanates and sequential reactions with alpha-bromo ketones, leading to highly substituted and functionalized thiazole frameworks. Such methodologies highlight the potential for diverse chemical modifications and applications in scientific research beyond their biological activities (Belveren et al., 2017).
Biological Activities
Thiazole-based compounds, including those incorporating pyrrolidine structures, have demonstrated significant biological activities. For instance, some derivatives have shown promising antimicrobial and anticonvulsant properties. These activities are typically evaluated in various models, such as PTZ, picrotoxin, and MES seizure models for anticonvulsant effects, and against a range of bacterial and fungal strains for antimicrobial efficacy. The variation in biological activities across different derivatives underscores the potential for these compounds in therapeutic development (Ghabbour et al., 2015).
Antimycobacterial Applications
In addition to broad-spectrum antimicrobial activities, specific thiazole derivatives have been identified for their potent antimycobacterial properties. These compounds have been evaluated against strains such as M. tuberculosis H37Rv, with some showing activity comparable to or exceeding standard antimycobacterial agents. This suggests a potential role for 2-(pyrrolidin-1-yl)thiazole derivatives in addressing tuberculosis and related mycobacterial infections (Nural et al., 2018).
Continuous-Flow Chemistry Applications
The development of organocatalytic processes utilizing thiazole derivatives under continuous-flow conditions illustrates the applicability of these compounds in modern synthetic chemistry. Such methodologies offer advantages in terms of efficiency, selectivity, and environmental sustainability, further expanding the utility of thiazole-based compounds in scientific research (Bortolini et al., 2012).
Anticancer Research
Thiazole derivatives, including those with pyrrolidine motifs, have been explored for their anticancer potential. Studies involving the synthesis and evaluation of metal complexes with thiazole ligands have highlighted the promising anticancer activities of these compounds against various cancer cell lines. The enhanced activity of metal complexes compared to free ligands suggests a synergistic effect that could be leveraged in anticancer drug design (Xun-Zhong et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Biochemical Pathways
Given the potential target of collagen prolyl-4-hydroxylase, it may influence the collagen synthesis pathway .
Result of Action
If it indeed inhibits collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis and stability .
Biochemical Analysis
Biochemical Properties
2-Pyrrolidin-2-yl-thiazole dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The compound acts as an inhibitor of this enzyme, potentially affecting collagen production and stability . Additionally, this compound may interact with other enzymes and proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of collagen prolyl-4-hydroxylase can lead to changes in collagen synthesis, affecting cell structure and function . Furthermore, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen stability and altered extracellular matrix composition. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to degradation and reduced efficacy. Additionally, prolonged exposure to this compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, this compound can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, including cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway, leading to changes in collagen production and stability . Additionally, this compound may impact other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound may be transported into cells via specific transporters, allowing it to reach its target enzymes and proteins. Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its interactions with biomolecules . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with collagen prolyl-4-hydroxylase and inhibit its activity. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyrrolidin-2-yl-thiazole dihydrochloride involves the reaction of 2-aminothiazole with pyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "2-aminothiazole", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Add 2-aminothiazole to a reaction flask", "Add pyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain 2-Pyrrolidin-2-yl-thiazole dihydrochloride" ] } | |
CAS No. |
1965309-49-2 |
Molecular Formula |
C7H11ClN2S |
Molecular Weight |
190.69 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C7H10N2S.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H |
InChI Key |
IAIVSLOVZSQJNL-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=CS2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC=CS2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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